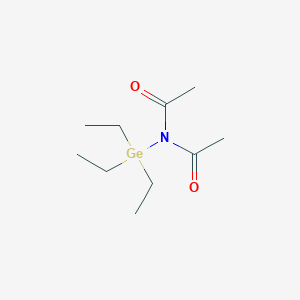

N-Acetyl-N-(triethylgermyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Acetyl-N-(triethylgermyl)acetamide is an organic compound that belongs to the class of acetamides It contains a unique combination of acetyl and triethylgermyl groups attached to the nitrogen atom of the acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(triethylgermyl)acetamide typically involves the acetylation of aniline derivatives. One common method is the reaction of aniline with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction proceeds under mild conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(triethylgermyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The acetyl and triethylgermyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-Acetyl-N-(triethylgermyl)acetamide has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.

Biology: The compound may be used in studies involving enzyme inhibition and protein modification.

Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Acetyl-N-(triethylgermyl)acetamide involves its interaction with molecular targets such as enzymes and proteins. The acetyl and triethylgermyl groups can modify the activity of these targets by forming covalent bonds or altering their conformation. This can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Acetamide: A simpler compound with only an acetyl group attached to the nitrogen atom.

N,N-Dimethylacetamide: Contains two methyl groups instead of triethylgermyl.

N-Acetyl-N-(trimethylsilyl)acetamide: Similar structure but with a trimethylsilyl group instead of triethylgermyl.

Uniqueness

N-Acetyl-N-(triethylgermyl)acetamide is unique due to the presence of the triethylgermyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Acetyl-N-(triethylgermyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of substituted acetamides often involves acylation reactions or nucleophilic substitution. For example, microwave-assisted synthesis (e.g., 71–93% yields in acetamide derivatives under controlled conditions) can enhance reaction efficiency compared to conventional heating . Key variables include solvent polarity, temperature, and catalyst selection (e.g., acid/base-mediated reactions). For triethylgermyl derivatives, steric hindrance may require optimized stoichiometry and inert atmospheres.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- X-ray crystallography to resolve bond lengths and dihedral angles (e.g., 89.14° dihedral angles in analogous N-acetyl derivatives ).

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hybridization states.

- FT-IR to identify carbonyl (C=O) and Ge–C stretching vibrations.

- Mass spectrometry for molecular weight validation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear N95 masks, nitrile gloves, and safety goggles to avoid inhalation or dermal contact .

- Ventilation : Use fume hoods to mitigate vapor exposure, as acetamide derivatives may release harmful degradation products (e.g., ammonia under hydrolysis) .

- Storage : Keep in sealed containers at –20°C to prevent moisture absorption or decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in organometallic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the Ge–C bond’s polarizability in triethylgermyl groups may influence ligand-exchange kinetics. Compare results with experimental spectroscopic data (e.g., UV-Vis absorption bands) .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Cross-validation : Use complementary techniques (e.g., XRD for bond geometry vs. NMR for electronic environment) .

- Dynamic NMR : Detect conformational flexibility (e.g., acetyl group rotation) causing signal splitting .

- Isotopic labeling : Trace reaction pathways to confirm proposed mechanisms .

Q. How do steric and electronic effects of the triethylgermyl group influence catalytic applications of this compound?

- Methodological Answer :

- Steric analysis : Compare turnover frequencies (TOF) with bulkier vs. smaller substituents in cross-coupling reactions.

- Electronic profiling : Use Hammett constants or cyclic voltammetry to assess electron-donating/withdrawing effects of the Ge moiety.

- Case study : Triethylgermyl groups may enhance stability in palladium-catalyzed transacylation reactions, as seen in allyl-group acceptors .

Properties

CAS No. |

112499-07-7 |

|---|---|

Molecular Formula |

C10H21GeNO2 |

Molecular Weight |

259.91 g/mol |

IUPAC Name |

N-acetyl-N-triethylgermylacetamide |

InChI |

InChI=1S/C10H21GeNO2/c1-6-11(7-2,8-3)12(9(4)13)10(5)14/h6-8H2,1-5H3 |

InChI Key |

CZQHELWMCMQALA-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ge](CC)(CC)N(C(=O)C)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.